Pentoxifylline-d6

Stable Isotope Labeling Internal Standard LC-MS/MS

Choose Pentoxifylline-d6 as your internal standard to ensure regulatory-compliant bioanalytical validation. Its +6 Da mass shift eliminates isotopic cross-talk with the native analyte, outperforming d5/d3 analogs. Validated in plasma and DBS microsampling methods with LLOQs down to 10 µg/L, this solid ships at room temperature and remains stable for ≥4 years at -20°C.

Molecular Formula C13H18N4O3
Molecular Weight 284.34 g/mol
CAS No. 1185878-98-1
Cat. No. B563036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxifylline-d6
CAS1185878-98-1
Synonyms3,7-Dihydro-3,7-(dimethyl-d6)-1-(5-oxohexyl)-1H-purine-2,6-dione;  1-(5-Oxohexyl)-3,7-(dimethyl-d6)xanthine-d6;  1-(5-Oxohexyl)theobromine-d6;  Oxpentifylline-d6 ;  Vazofirin-d6;  Trental-d6; 
Molecular FormulaC13H18N4O3
Molecular Weight284.34 g/mol
Structural Identifiers
SMILESCC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
InChIInChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3
InChIKeyBYPFEZZEUUWMEJ-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentoxifylline-d6 (CAS 1185878-98-1): Deuterated Internal Standard for LC-MS/MS Quantification


Pentoxifylline-d6 (CAS 1185878-98-1) is a stable isotope-labeled analog of pentoxifylline, a methylxanthine derivative and non-selective phosphodiesterase inhibitor [1]. The compound is specifically deuterated at the N-methyl positions, incorporating six deuterium atoms (d6) into the purine-dione core structure . Pentoxifylline-d6 is manufactured as a high-purity analytical standard (≥99% deuterated forms) and is intended exclusively for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of unlabeled pentoxifylline in biological matrices . The deuterium labeling confers a distinct mass shift of +6 Da relative to the native analyte, enabling accurate compensation for matrix effects, extraction variability, and instrument fluctuations without the isotopic overlap or chromatographic separation issues inherent to non-deuterated structural analogs [2].

Why Pentoxifylline-d6 Cannot Be Substituted with Alternative Deuterated Analogs or Unlabeled Pentoxifylline


Substitution of Pentoxifylline-d6 with alternative deuterated analogs such as Pentoxifylline-d5 (CAS 1185995-18-9) or Pentoxifylline-d3 (CAS 1185878-97-0) is analytically inadvisable due to the distinct mass shifts and isotopic enrichment profiles required for robust internal standardization . While all deuterated pentoxifylline variants serve as internal standards, the d6 analog provides a +6 Da mass shift relative to unlabeled pentoxifylline, compared to +5 Da for d5 and +3 Da for d3 [1]. This larger mass differential minimizes potential isotopic cross-talk and baseline overlap with the native analyte signal in complex biological matrices such as plasma or dried blood spots, a critical advantage in regulatory-compliant bioanalytical validation [2]. Furthermore, substituting unlabeled pentoxifylline for any deuterated internal standard completely negates the ability to correct for matrix effects, extraction recovery variability, and ion suppression/enhancement, rendering quantitative results unreliable [3]. The specific site of deuteration (N-methyl groups) in Pentoxifylline-d6 also ensures that the compound co-elutes with the native analyte under reversed-phase LC conditions, a property not guaranteed by structural analogs with different labeling positions or by unlabeled compounds .

Pentoxifylline-d6: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Isotopic Enrichment and Purity: d6 vs. d5 vs. d3 Analogs

Pentoxifylline-d6 is supplied with a purity of ≥99% deuterated forms (d1-d6) . In comparison, commercially available Pentoxifylline-d5 (CAS 1185995-18-9) is typically offered at 98% atom D enrichment , while Pentoxifylline-d3 (CAS 1185878-97-0) is specified at 98% purity . The higher isotopic purity of Pentoxifylline-d6 minimizes the presence of unlabeled or partially labeled species that could contribute to background signal at the m/z channel of the native analyte, thereby enhancing assay sensitivity and accuracy [1]. The mass shift of +6 Da (m/z 285.3 for PTX-d6) provides a cleaner spectral window compared to the +5 Da (m/z 284.3 for PTX-d5) and +3 Da (m/z 282.3 for PTX-d3) shifts, reducing the risk of isotopic crosstalk in complex matrices [2].

Stable Isotope Labeling Internal Standard LC-MS/MS Bioanalytical Validation

Validated LC-MS/MS Performance in Multi-Analyte Rat Plasma Assay

Pentoxifylline-d6 was employed as the internal standard (IS1) in a fully validated LC-MS/MS method for the simultaneous quantitation of pentoxifylline (PTX), its active metabolites (PTX-M1 and PTX-M5), and donepezil (DNP) in rat plasma [1]. The method utilized multiple reaction monitoring (MRM) in positive ionization mode, with the transition m/z 285.3 > 187.1 for PTX-d6 [1]. The assay was validated over a linear concentration range of 5–8000 ng/mL for PTX, with a high correlation coefficient (r² ≥ 0.99) [1]. Intra- and inter-day precision (%CV) were < 15%, and accuracy was within ±15% of nominal concentrations, meeting FDA and Korean MFDS bioanalytical guidelines [2]. The method's performance metrics are directly attributable to the use of PTX-d6, as no alternative internal standard was evaluated or reported in this study [3].

Pharmacokinetics LC-MS/MS Method Validation Rat Plasma

Cross-Matrix Applicability in Pediatric Pharmacokinetic Studies (Plasma and DBS)

Pentoxifylline-d6 was successfully utilized as an internal standard in a validated UPLC-MS/MS assay for the simultaneous measurement of pentoxifylline (PTX), its three metabolites, and caffeine in both plasma and dried blood spots (DBS) from preterm infants [1]. The assay employed PTX-d6 and caffeine-d9 as internal standards and achieved a lower limit of quantitation (LLOQ) of 10 μg/L for PTX and its metabolites in both matrices [2]. Precision (≤10% CV) and accuracy (≤15% deviation) across a concentration range of 0.1–50 mg/L were within accepted limits for both plasma and DBS [3]. Importantly, the study demonstrated that DBS concentrations for PTX were 7% lower than concurrent plasma concentrations, a matrix-specific bias that was accurately compensated for by the use of the deuterated internal standard [4].

Dried Blood Spots Pediatric Pharmacokinetics UPLC-MS/MS Neonates

Long-Term Storage Stability: 4-Year Shelf Life at -20°C

According to the manufacturer's technical datasheet, Pentoxifylline-d6 (Cayman Item No. 33244) exhibits a documented stability of ≥ 4 years when stored at -20°C . This long-term stability specification provides end-users with a clear and verifiable metric for procurement planning and inventory management [1]. In contrast, many alternative deuterated internal standards or research-grade chemicals are supplied with limited or no documented stability data, introducing uncertainty into long-term experimental reproducibility [2]. The stability claim is supported by the manufacturer's batch-specific Certificates of Analysis and QC data packs, which are available upon request .

Product Stability Shelf Life Procurement Inventory Management

Optimal Research and Industrial Applications for Pentoxifylline-d6 Based on Verified Performance Data


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Pentoxifylline-d6 is the internal standard of choice for developing and validating LC-MS/MS or UPLC-MS/MS methods for the quantification of pentoxifylline in biological matrices (plasma, serum, dried blood spots) [1]. Its use is supported by published validation studies demonstrating linear ranges from 5–8000 ng/mL in rat plasma and LLOQs of 10 μg/L in human plasma and DBS, with precision and accuracy meeting FDA and ICH M10 bioanalytical guidelines [2]. Researchers developing novel formulations or conducting preclinical/clinical pharmacokinetic studies can leverage these published methods to accelerate assay development and reduce regulatory submission hurdles [3].

Pediatric and Neonatal Pharmacokinetic Studies Utilizing Microsampling

The validated application of Pentoxifylline-d6 in dried blood spot (DBS) analysis makes it uniquely suitable for pediatric pharmacokinetic studies where sample volume is critically limited [1]. The assay described by Page-Sharp et al. (2017) successfully quantified pentoxifylline and its metabolites in DBS samples from preterm infants using only microliter volumes of blood, with the deuterated internal standard effectively compensating for matrix-specific biases (e.g., 7% lower PTX concentrations in DBS vs. plasma) [2]. This application scenario is particularly relevant for clinical research in neonatology and pediatric pharmacology, where microsampling techniques are increasingly mandated [3].

Comparative Pharmacokinetic Studies and Bioequivalence Testing

Pentoxifylline-d6 enables the precise quantification of pentoxifylline in human plasma for comparative pharmacokinetic studies, as demonstrated by Dodda et al. (2019) using a validated LC-MS/MS method [1]. The method's linear range of 3–1200 ng/mL (r² > 0.99) and successful application to a study comparing 400 mg and 600 mg oral doses of pentoxifylline in South Indian subjects under fed conditions illustrate the compound's utility in bioequivalence testing and formulation development [2]. The use of a deuterated internal standard is essential for meeting the stringent accuracy and precision requirements of regulatory bioequivalence studies [3].

Therapeutic Drug Monitoring (TDM) Assay Development

Given the documented stability of Pentoxifylline-d6 (≥4 years at -20°C) and its validated performance in both plasma and DBS matrices, the compound is ideally suited for developing therapeutic drug monitoring assays for pentoxifylline in clinical settings [1]. TDM assays require long-term method stability, batch-to-batch consistency, and reliable internal standardization to track patient drug levels over extended periods [2]. The high isotopic purity (≥99% deuterated forms) and distinct +6 Da mass shift of Pentoxifylline-d6 ensure that assay performance remains robust and reproducible across multiple analytical runs and over the shelf-life of the internal standard stock [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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